![molecular formula C45H52ClN5O6S B608883 Mcl1-IN-26 CAS No. 2056238-04-9](/img/no-structure.png)
Mcl1-IN-26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mcl1-IN-26 is a potent and selective inhibitor of myeloid cell leukemia 1 (MCL1).
Wissenschaftliche Forschungsanwendungen
MCL1 in Cancer
MCL1 in Lymphoma : MCL1 (Myeloid cell leukemia-1) is often deregulated in cancers, including diffuse large B-cell lymphoma (DLBCL). Specifically, activated B-cell-like DLBCLs express higher MCL1 levels, suggesting that MCL1 contributes to therapy resistance in these cancers. This implies that MCL1 inhibitors could have therapeutic potential in DLBCL treatment (Wenzel et al., 2013).
MCL1 and Fortilin Interaction : MCL1 interacts with fortilin, a nuclear protein. This interaction stabilizes fortilin, suggesting that MCL1 has a broader role beyond apoptosis inhibition. This could have implications for cancer treatments targeting MCL1 (Zhang et al., 2002).
MCL1 in Cellular Processes
MCL1 and Cell Cycle : MCL1 interacts with proliferating cell nuclear antigen (PCNA), influencing cell cycle progression. Overexpression of MCL1 inhibits cell cycle progression, highlighting its role in cell proliferation and potential cancer treatment strategies (Fujise et al., 2000).
MCL1 in Diverse Cancer Models : The MCL1 inhibitor S63845 has demonstrated effectiveness against various cancer cell types, including multiple myeloma, leukemia, and lymphoma, by activating apoptotic pathways. This suggests MCL1's potential as a broad-spectrum target in cancer therapy (Kotschy et al., 2016).
MCL1 Inhibitors and Drug Development
Hot Spots at Mcl1-Inhibitor Interface : Studies on Mcl1 inhibitors, including Mcl1-IN-26, focus on identifying hot spots for binding and designing novel inhibitors to target these sites. This is key for developing new chemotherapeutic agents with improved specificity and efficacy (Marimuthu & Singaravelu, 2018).
MCL1 in Mitochondrial Function : MCL1 is critical for mitochondrial function and autophagy in the heart, suggesting its potential role in cardiac diseases and the need for targeted therapies that consider these functions (Thomas & Gustafsson, 2013).
MCL1 and Tumor Cell Survival : The deubiquitinase USP9X stabilizes MCL1, promoting tumor cell survival and contributing to chemoresistance. Targeting USP9X could be a strategy to overcome MCL1-mediated drug resistance in cancers (Schwickart et al., 2010).
MCL1 in DNA Damage Resistance : Inhibiting mitochondrial-dependent proteolysis of Mcl-1 enhances resistance to DNA damage, highlighting Mcl-1's role in cancer cell survival and potential drug resistance mechanisms (Mills, Malina, & Pelletier, 2012).
MCL1 in Disease Management
MCL1 in Ovarian Adenocarcinoma : MCL1 overexpression in ovarian adenocarcinoma suggests its role in tumor growth and potential as a target for treatment with MCL1 inhibitors like sabutoclax (Li, Song, & Li, 2019).
Chemoresistance Mechanisms and MCL1 : MCL1's role in chemoresistance has been explored, with a focus on its regulation by ubiquitination and deubiquitination. Targeting MCL1 through the ubiquitin-proteasome system offers potential therapeutic options in cancer treatment (Wu, Luo, & Liu, 2020).
Eigenschaften
CAS-Nummer |
2056238-04-9 |
---|---|
Produktname |
Mcl1-IN-26 |
Molekularformel |
C45H52ClN5O6S |
Molekulargewicht |
826.45 |
IUPAC-Name |
(1S,5S,13R)-13-{[4-Chloro-3-(2-phenylethyl)phenyl]methyl}-5-[(4-methanesulfonylphenyl)methyl]-10-methyl-2,6,10,14,17-pentaazatricyclo[15.8.1.018,23]hexacosa-18(23),19,21-triene3,11,15,26-tetrone |
InChI |
InChI=1S/C45H52ClN5O6S/c1-50-24-8-23-47-36(26-32-14-19-38(20-15-32)58(2,56)57)28-42(52)49-40-22-18-34-11-6-7-12-41(34)51(45(40)55)30-43(53)48-37(29-44(50)54)27-33-16-21-39(46)35(25-33)17-13-31-9-4-3-5-10-31/h3-7,9-12,14-16,19-21,25,36-37,40,47H,8,13,17-18,22-24,26-30H2,1-2H3,(H,48,53)(H,49,52)/t36-,37+,40-/m0/s1 |
InChI-Schlüssel |
QEHQHBCVCNHRGD-AFYOCNOBSA-N |
SMILES |
O=C(C[C@H](CC1=CC=C(S(=O)(C)=O)C=C1)NCCCN(C)C(C[C@@H](CC2=CC=C(Cl)C(CCC3=CC=CC=C3)=C2)N4)=O)N[C@@](C5=O)([H])CCC6=C(C=CC=C6)N5CC4=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Mcl1-IN-26; Mcl1 IN 26; Mcl1IN26; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.